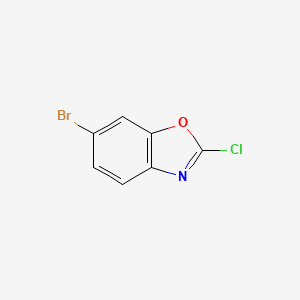

6-Bromo-2-chlorobenzoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

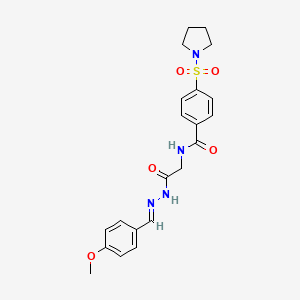

Synthesis Analysis

The synthesis of halogenated heterocyclic compounds is a topic of interest due to their potential biological activities. For instance, the synthesis of 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, a COX-2 inhibitor, involves a novel indole formation through an alkylation/1,4-addition/elimination/isomerization cascade . Similarly, the enzymatic synthesis of bromo- and chlorocarbazoles is reported, which could be analogous to the synthesis of 6-Bromo-2-chlorobenzoxazole . The synthesis of 4-bromomethyl-2-chlorooxazole, a versatile oxazole cross-coupling unit, is also relevant as it involves palladium-catalyzed cross-coupling reactions to create disubstituted oxazoles .

Molecular Structure Analysis

The molecular and crystal structure of related compounds has been analyzed using experimental methods and theoretical calculations. For example, the crystal structure of a novel hydrazone derivative was determined, and its molecular geometry was calculated using density functional theory (DFT) . Similarly, the molecular structure of a triazoloquinazolinone derivative was calculated using DFT and compared with X-ray diffraction data . These studies suggest that DFT calculations could be used to predict the molecular structure of 6-Bromo-2-chlorobenzoxazole.

Chemical Reactions Analysis

The reactivity of halogenated compounds is of significant interest. For instance, the interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with various nucleophilic reagents was studied, leading to the formation of different substituted quinazolinediones . This indicates that 6-Bromo-2-chlorobenzoxazole may also undergo nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated heterocycles can be inferred from related compounds. The vibrational properties of a hydrazone derivative were studied using IR and UV-Vis spectroscopy, and the influence of hydrogen bonding on vibrational frequencies was discussed . The study of the bromination of imidazo[2,1-b]thiazole derivatives revealed specificities in the reaction with bromine, which could be relevant to the bromination reactions of 6-Bromo-2-chlorobenzoxazole .

Applications De Recherche Scientifique

6-Bromo-2-chlorobenzoxazole is a chemical compound with the molecular formula C7H3BrClNO . It’s a type of benzoxazole, a class of compounds that are important in various scientific fields due to their diverse biological activities .

-

Medicinal Field

- Benzoxazoles, including potentially 6-Bromo-2-chlorobenzoxazole, have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

-

Pharmaceutical Field

-

Synthetic Organic Chemistry

-

Drug Discovery

-

Biological Activities

-

Antimicrobial Activity

- Benzoxazoles have been found to exhibit antimicrobial activity against various bacteria and fungi . For example, they have been tested against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger .

-

Anticancer Activity

-

Anti-Inflammatory Activity

-

Antihistamine Activity

-

Antiparkinson Activity

-

Inhibition of Hepatitis C Virus

-

Antimicrobial Activity

- Benzoxazoles have been found to exhibit antimicrobial activity against various bacteria and fungi . For example, they have been tested against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger .

-

Anticancer Activity

-

Anti-Inflammatory Activity

-

Antihistamine Activity

-

Antiparkinson Activity

-

Inhibition of Hepatitis C Virus

Safety And Hazards

Propriétés

IUPAC Name |

6-bromo-2-chloro-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBDKNYVNBZWNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-chlorobenzoxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-4-pyrimidinyl]methyl methyl ether](/img/structure/B3005552.png)

![1-(2,4-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3005553.png)

![2-[[4-(Difluoromethoxy)benzoyl]amino]-5-phenylthiophene-3-carboxamide](/img/structure/B3005555.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]propyl}propanamide](/img/structure/B3005559.png)

![6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-A]benzimidazole-2-carboxamide hydrochloride](/img/no-structure.png)